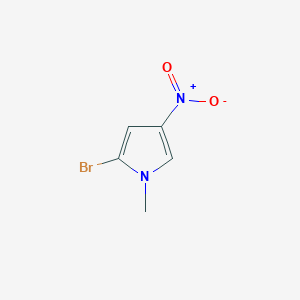

2-Bromo-1-methyl-4-nitro-1H-pyrrole

Description

2-Bromo-1-methyl-4-nitro-1H-pyrrole is a heterocyclic organic compound with the molecular formula C5H5BrN2O2 It is characterized by a pyrrole ring substituted with a bromine atom at the second position, a methyl group at the first position, and a nitro group at the fourth position

Properties

Molecular Formula |

C5H5BrN2O2 |

|---|---|

Molecular Weight |

205.01 g/mol |

IUPAC Name |

2-bromo-1-methyl-4-nitropyrrole |

InChI |

InChI=1S/C5H5BrN2O2/c1-7-3-4(8(9)10)2-5(7)6/h2-3H,1H3 |

InChI Key |

TVUSKJUDRXSQCH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=C1Br)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Bromo-1-methyl-4-nitro-1H-pyrrole typically involves:

- Introduction of the methyl group at the nitrogen atom of pyrrole.

- Electrophilic nitration at the 4-position.

- Selective bromination at the 2-position.

The order of these steps and reaction conditions critically influence the yield and purity of the target compound.

Methylation of Pyrrole

The first step is the N-methylation of pyrrole to obtain 1-methylpyrrole. This is commonly achieved by reacting pyrrole with methylating agents such as methyl iodide or dimethyl sulfate under basic or neutral conditions. The reaction proceeds via nucleophilic substitution on the nitrogen atom.

Nitration of 1-Methylpyrrole

Nitration is generally conducted using a nitrating mixture (e.g., nitric acid and sulfuric acid) under controlled temperature to avoid over-substitution or ring degradation. The 4-position of the pyrrole ring is the favored site for electrophilic substitution due to resonance stabilization.

Bromination at the 2-Position

Selective bromination at the 2-position of 1-methyl-4-nitropyrrole is achieved by controlled addition of bromine or brominating agents in solvents such as dichloromethane or acetic acid at low temperatures to prevent polybromination.

Representative Synthetic Procedure

Based on literature on related pyrrole derivatives and halogenated nitro heterocycles, a typical procedure is:

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | Pyrrole + Methyl iodide, K2CO3, acetone | Formation of 1-methylpyrrole | 85-90 |

| 2 | 1-Methylpyrrole + HNO3/H2SO4, 0-5 °C | 1-Methyl-4-nitropyrrole | 70-80 |

| 3 | 1-Methyl-4-nitropyrrole + Br2, DCM, 0-5 °C | 2-Bromo-1-methyl-4-nitro-1H-pyrrole | 75-85 |

Note: The yields are approximate and depend on reaction scale and purification methods.

Detailed Research Findings and Analysis

Example from Related Pyrrole Bromination

In a study involving bromination of 1H-pyrrole derivatives, bromine was added dropwise at 0-5 °C to a solution of the pyrrole compound in an inert solvent, followed by stirring to ensure completion. The reaction was monitored by thin-layer chromatography (TLC) or HPLC to confirm selective monobromination.

Industrial Scale Considerations

The bromination step is often performed under inert atmosphere and at controlled temperatures to maintain safety and yield.

Purification typically involves extraction with organic solvents (e.g., ethyl acetate), drying over anhydrous sodium sulfate, and recrystallization.

Comparative Data Table of Preparation Conditions

| Parameter | Typical Conditions for 2-Bromo-1-methyl-4-nitro-1H-pyrrole Preparation |

|---|---|

| Methylation reagent | Methyl iodide or dimethyl sulfate |

| Methylation solvent | Acetone, DMF, or similar polar aprotic solvents |

| Nitration reagents | HNO3/H2SO4 mixture |

| Nitration temperature | 0 to 5 °C |

| Bromination reagent | Bromine (Br2) |

| Bromination solvent | Dichloromethane (DCM), Acetic acid |

| Bromination temperature | 0 to 5 °C |

| Reaction monitoring | TLC, HPLC |

| Purification methods | Extraction, drying, recrystallization |

| Typical overall yield | Approximately 50-70% after all steps |

Summary and Recommendations

The preparation of 2-Bromo-1-methyl-4-nitro-1H-pyrrole involves sequential methylation, nitration, and bromination steps.

Maintaining low temperatures during nitration and bromination is critical to achieving regioselectivity and high yields.

Use of mild nitrating conditions and controlled bromine addition minimizes side reactions.

Purification by standard organic extraction and recrystallization yields analytically pure product suitable for further synthetic applications.

Although direct synthetic protocols for this exact compound are limited, methodologies from closely related pyrrole and heterocyclic systems provide a reliable framework.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-methyl-4-nitro-1H-pyrrole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of different derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as potassium carbonate.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Substitution: Various substituted pyrrole derivatives.

Reduction: 2-Bromo-1-methyl-4-amino-1H-pyrrole.

Oxidation: 2-Bromo-1-carboxyl-4-nitro-1H-pyrrole.

Scientific Research Applications

2-Bromo-1-methyl-4-nitro-1H-pyrrole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Bromo-1-methyl-4-nitro-1H-pyrrole exerts its effects depends on its chemical interactions with molecular targets. For instance, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

2-Bromo-1-methyl-1H-pyrrole: Lacks the nitro group, resulting in different chemical reactivity and applications.

4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile: Contains a cyano group instead of a nitro group, leading to distinct properties and uses.

1H-Pyrazole, 4-bromo-: A structurally related compound with a pyrazole ring instead of a pyrrole ring.

Uniqueness

2-Bromo-1-methyl-4-nitro-1H-pyrrole is unique due to the presence of both bromine and nitro substituents on the pyrrole ring, which confer specific reactivity and potential for diverse applications in research and industry.

Q & A

Q. What are the standard synthetic routes for preparing 2-bromo-1-methyl-4-nitro-1H-pyrrole, and how are intermediates characterized?

The synthesis of pyrrole derivatives often employs the Clauson-Kass reaction , which involves condensation of amines with ketones or aldehydes. For brominated and nitrated pyrroles, key steps include halogenation (e.g., bromination at the 2-position) and nitration (at the 4-position), followed by methylation. Intermediates are typically characterized using 1H NMR (to confirm substitution patterns) and TLC (to monitor reaction progress). For example, in undergraduate experiments, TLC plates are used to verify product purity, while NMR spectra resolve methyl and nitro group positions .

Q. What spectroscopic techniques are most reliable for confirming the structure of 2-bromo-1-methyl-4-nitro-1H-pyrrole?

- 1H NMR : Identifies proton environments, such as the methyl group (singlet at ~3.5 ppm) and aromatic protons influenced by bromine and nitro substituents.

- 13C NMR : Confirms carbon assignments, particularly the deshielded carbons adjacent to electron-withdrawing groups (e.g., NO2).

- X-ray crystallography : Provides definitive structural proof. For example, monoclinic crystal systems (space group P21/c) with refined R values <0.05 are standard for validating bond lengths and angles in similar bromopyrroles .

Q. How can researchers troubleshoot low yields in the nitration step of pyrrole derivatives?

Low yields may arise from incomplete reaction or side reactions (e.g., over-nitration). Key strategies include:

- Optimizing reaction temperature (controlled cooling to avoid exothermic decomposition).

- Using regioselective nitrating agents (e.g., HNO3/H2SO4 for para-substitution).

- Monitoring reaction progress via HPLC or GC-MS to identify byproducts. Adjusting stoichiometry and reaction time based on real-time data improves efficiency .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of electrophilic substitutions in 2-bromo-1-methyl-4-nitro-1H-pyrrole?

Density Functional Theory (DFT) calculations can model charge distribution and frontier molecular orbitals to predict reactivity. For example:

- The nitro group deactivates the pyrrole ring, directing electrophiles to the less electron-deficient positions (e.g., 5-position).

- Bromine’s steric and electronic effects further influence substitution patterns. Researchers use software like Gaussian or ORCA to compute Fukui indices and visualize electron density maps, enabling rational design of derivatives .

Q. What challenges arise in crystallizing 2-bromo-1-methyl-4-nitro-1H-pyrrole, and how are they resolved?

Challenges include:

- Crystal twinning : Common in polar nitro compounds. Use of additives (e.g., diethyl ether) or slow evaporation in mixed solvents (e.g., CHCl3/hexane) improves crystal quality.

- Disorder in methyl groups : Refinement with SHELXL (isotropic displacement parameters) and high-resolution data (Mo-Kα radiation, λ = 0.71073 Å) mitigate this. For example, Rint <0.03 ensures reliable data for monoclinic systems .

Q. How do steric and electronic effects of the bromo and nitro groups influence cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?

- Bromine : Acts as a leaving group in Pd-catalyzed couplings. Steric hindrance from the methyl group may slow transmetallation, requiring bulky ligands (e.g., SPhos) or elevated temperatures.

- Nitro group : Electron-withdrawing nature activates the pyrrole ring for nucleophilic attack but may deactivate π systems for metal coordination. Controlled pH (neutral to slightly basic) and inert atmospheres optimize yields. Reaction progress is tracked via 19F NMR (if fluorinated partners are used) or LC-MS .

Q. What strategies are effective in analyzing and resolving contradictory spectroscopic data (e.g., unexpected coupling constants in 1H NMR)?

- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns coupling networks. For example, HSQC correlates 1H-13C couplings to distinguish adjacent substituents.

- Variable-temperature NMR : Identifies dynamic processes (e.g., ring puckering) that cause splitting anomalies.

- Comparative crystallography : Cross-references X-ray data with NMR assignments to resolve ambiguities, as demonstrated in studies of geminal-dimethyl hydrodipyrrins .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.